Cas no 1894125-34-8 (2-(3-ethoxyoxetan-3-yl)ethanamine)

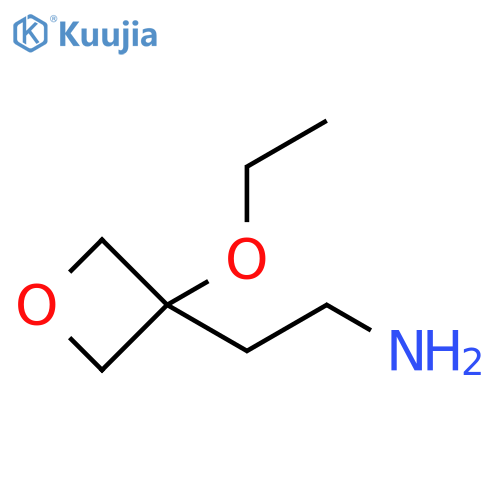

1894125-34-8 structure

商品名:2-(3-ethoxyoxetan-3-yl)ethanamine

CAS番号:1894125-34-8

MF:C7H15NO2

メガワット:145.199502229691

CID:5104267

2-(3-ethoxyoxetan-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 3-Oxetaneethanamine, 3-ethoxy-

- 2-(3-ethoxyoxetan-3-yl)ethanamine

-

- インチ: 1S/C7H15NO2/c1-2-10-7(3-4-8)5-9-6-7/h2-6,8H2,1H3

- InChIKey: AMTLDNRBQUIMCQ-UHFFFAOYSA-N

- ほほえんだ: O1CC(OCC)(CCN)C1

2-(3-ethoxyoxetan-3-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-500MG |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 500MG |

¥ 4,184.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-1G |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 1g |

¥ 6,270.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250mg |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 250mg |

¥2508.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-500.0mg |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 500.0mg |

¥4184.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250.0mg |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 250.0mg |

¥2508.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250MG |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 250MG |

¥ 2,508.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-100MG |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 100MG |

¥ 1,570.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-5g |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 5g |

¥18810.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-5.0g |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 5.0g |

¥18810.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-1.0g |

2-(3-ethoxyoxetan-3-yl)ethanamine |

1894125-34-8 | 95% | 1.0g |

¥6270.0000 | 2024-08-03 |

2-(3-ethoxyoxetan-3-yl)ethanamine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1894125-34-8 (2-(3-ethoxyoxetan-3-yl)ethanamine) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1894125-34-8)2-(3-ethoxyoxetan-3-yl)ethanamine

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):197.0/314.0/524.0/786.0/2357.0